molecular formula C6H7FN2 B1326412 6-Fluoro-2-methylpyridin-3-amine CAS No. 28489-47-6

6-Fluoro-2-methylpyridin-3-amine

Cat. No. B1326412
CAS RN: 28489-47-6
M. Wt: 126.13 g/mol
InChI Key: XXWLHILHNANUFH-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 6-fluoro-2-methyl-pyridin-3-ylamine (2.01 g, 16 mmol), propane-1-thiol (3.0 mL, 33 mmol), and potassium hydroxide (1.8 g, 32 mmol) in 3 mL EtOH were heated under microwave irradiation at 100° C. for 1 h and then at 150° C. for 2 h. Mixture was extracted with CH2Cl2 and brine. Organic phases were dried over MgSO4, filtered, and concentrated. Residue was purified by column chromatography (hexane/AcOEt 2:1) to give 2-methyl-6-propylsulfanyl-pyridin-3-ylamine (2.18 g, 75% yield) as a colorless oil. 1HNMR (CDCl3, 400 MHz) δ 0.99-1.03 (t, J=7.3 Hz, 3H), 1.64-1.73 (m, 2H), 2.39 (s, 3H), 3.02-3.05 (t, J=7.3 Hz, 2H), 3.48 (s, 2H), 6.82-6.84 (d, J=8.2 Hz, 1H), 6.93-6.95 (d, J=8.2 Hz, 1H). Exact mass calculated for C9H14N2S 182.09 found 183.0 (MH+).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[CH2:10]([SH:13])[CH2:11][CH3:12].[OH-].[K+]>CCO>[CH3:8][C:6]1[C:5]([NH2:9])=[CH:4][CH:3]=[C:2]([S:13][CH2:10][CH2:11][CH3:12])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
FC1=CC=C(C(=N1)C)N
Name
Quantity
3 mL
Type
reactant
Smiles
C(CC)S
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Mixture was extracted with CH2Cl2 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by column chromatography (hexane/AcOEt 2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC(=CC=C1N)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.